Erythromycin estolate

Übersicht

Beschreibung

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is known for its stability in acidic environments, making it suitable for oral administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and then forming a salt with dodecyl sulfate. The reaction typically involves the following steps:

Esterification: Erythromycin is reacted with propionic acid in the presence of a catalyst to form erythromycin propionate.

Salt Formation: The erythromycin propionate is then reacted with dodecyl sulfate to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain this compound. The process includes:

Fermentation: Cultivation of Saccharopolyspora erythraea in a nutrient-rich medium to produce erythromycin.

Isolation and Purification: Extraction and purification of erythromycin from the fermentation broth.

Chemical Modification: Esterification and salt formation to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Erythromycin estolate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to erythromycin and propionic acid in the presence of water.

Oxidation: It can undergo oxidation reactions, leading to the formation of various degradation products.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Erythromycin and propionic acid.

Oxidation: Various oxidized derivatives of erythromycin.

Substitution: Substituted erythromycin derivatives.

Wissenschaftliche Forschungsanwendungen

Medical Uses

Erythromycin estolate is primarily utilized in treating a variety of bacterial infections. Its effectiveness spans several conditions:

- Respiratory Tract Infections: It is commonly prescribed for infections caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. This compound has shown efficacy in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .

- Skin Infections: The antibiotic is also effective against skin infections caused by susceptible bacteria, including Staphylococcus aureus and Corynebacterium minutissimum .

- Gastrointestinal Disorders: this compound is used off-label to treat gastroparesis, a condition characterized by delayed gastric emptying. The drug promotes gastrointestinal motility, aiding in the management of feeding intolerances .

- Prophylaxis: It has been employed as a prophylactic treatment for preventing neonatal conjunctivitis due to Chlamydia trachomatis and for reducing the risk of pertussis transmission among household contacts .

Antiviral Properties

Recent studies have highlighted the potential antiviral effects of this compound. Research indicates that it can inhibit the replication of certain viruses, including human coronaviruses. A study demonstrated that this compound effectively reduced viral titers of HCoV-OC43 without causing cytotoxicity in various cell types. This suggests a promising avenue for further exploration in antiviral therapy .

Comparative Effectiveness

A clinical trial comparing this compound with tetracycline for treating acute exacerbations of chronic bronchitis found that this compound was slightly more effective. In this study, 42 out of 100 patients treated with erythromycin showed significant improvement within 48 hours, compared to 30 patients treated with tetracycline .

Pharmacokinetics and Safety Profile

This compound is generally well-tolerated, although some patients may experience gastrointestinal side effects such as nausea and abdominal pain. The compound's pharmacokinetic profile indicates good absorption when taken on an empty stomach, which enhances its therapeutic effectiveness .

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Respiratory Infections | Community-acquired pneumonia | Effective against various bacterial strains |

| Skin Infections | Treatment of skin infections | Broad-spectrum activity |

| Gastrointestinal Disorders | Management of gastroparesis | Promotes gastrointestinal motility |

| Prophylaxis | Prevents neonatal conjunctivitis | Reduces pertussis transmission risk |

| Antiviral Activity | Inhibition of human coronaviruses | Potential for future antiviral therapies |

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

- Case Study 1: A patient with chronic bronchitis experienced significant symptom relief after receiving this compound for one week, demonstrating its effectiveness in managing exacerbations .

- Case Study 2: In a cohort study involving household contacts of pertussis patients, this compound reduced the incidence of culture-positive pertussis cases by approximately 67% compared to placebo, underscoring its role in infection control .

Wirkmechanismus

Erythromycin estolate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis. This ultimately inhibits protein synthesis, leading to the death of the bacterial cell . The molecular targets and pathways involved include the ribosomal RNA and the protein synthesis machinery of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Erythromycin estolate is part of the macrolide group of antibiotics, which includes other compounds such as:

- Azithromycin

- Clarithromycin

- Spiramycin

Comparison:

- Azithromycin: Known for its longer half-life and better tissue penetration compared to this compound.

- Clarithromycin: More stable in acidic environments and has a broader spectrum of activity.

- Spiramycin: Primarily used for the treatment of toxoplasmosis and has a different spectrum of activity .

This compound is unique due to its stability in acidic environments and its effectiveness in treating a wide range of bacterial infections .

Biologische Aktivität

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, primarily used to treat various bacterial infections. Its biological activity encompasses a range of pharmacological effects, including antibacterial and antiviral properties, as well as effects on gastrointestinal motility. This article provides a comprehensive overview of its biological activity, supported by research findings, pharmacokinetic data, and case studies.

This compound exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is bacteriostatic, meaning it halts the growth of bacteria rather than killing them directly. Specifically, it interferes with the translocation of tRNA during protein synthesis, preventing the elongation of peptide chains essential for bacterial survival .

Additionally, this compound acts as a motilin receptor agonist, enhancing gastrointestinal motility. This property makes it useful not only as an antibiotic but also in treating conditions related to slow gastric emptying .

Pharmacokinetics

This compound displays superior pharmacokinetic properties compared to other formulations such as erythromycin ethylsuccinate. A study comparing both forms found that this compound had a longer half-life (5.47 hours vs. 2.72 hours) and produced higher serum concentrations after administration . The lower rate of hydrolysis (41% for estolate compared to 69% for ethylsuccinate) contributes to its prolonged activity in the body .

Table 1: Pharmacokinetic Comparison of this compound and Ethylsuccinate

| Parameter | This compound | Erythromycin Ethylsuccinate |

|---|---|---|

| Half-life (hours) | 5.47 | 2.72 |

| % Hydrolysis | 41% | 69% |

| Area Under Curve (AUC) | 30.61 µg/h/ml | 4.68 µg/h/ml |

Case Studies and Trials

- Chronic Bronchitis Treatment : A randomized trial involving patients with acute exacerbations of chronic bronchitis compared this compound to tetracycline. Results indicated that this compound led to a significant reduction in sputum volume and improvement in symptoms within 48 hours for most patients . The study reported minimal side effects and concluded that this compound was somewhat more effective than tetracycline in this context.

- Pertussis Prophylaxis : In a double-blind placebo-controlled trial involving household contacts of children with culture-positive pertussis, this compound was found to prevent culture-positive cases effectively but did not significantly reduce clinical symptoms of pertussis . The efficacy for bacterial eradication was calculated at 67.5%, highlighting its role in preventing transmission in high-risk groups.

- Antiviral Activity : Recent studies have shown that this compound has antiviral properties against human coronaviruses (HCoV-OC43). It significantly reduced viral titers at safe concentrations, demonstrating potential as a therapeutic agent beyond its antibacterial applications .

Side Effects and Safety Profile

The side effects associated with this compound are generally mild and can include gastrointestinal disturbances such as nausea and diarrhea. In clinical trials, adverse reactions were reported by approximately 34% of patients receiving erythromycin compared to 15% in the placebo group . Monitoring liver function is advised due to potential increases in liver enzymes during treatment.

Eigenschaften

CAS-Nummer |

3521-62-8 |

|---|---|

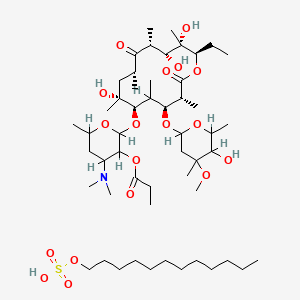

Molekularformel |

C52H97NO18S |

Molekulargewicht |

1056.4 g/mol |

IUPAC-Name |

[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20?,21?,22?,23?,24?,25?,26?,27?,29?,31?,32?,33?,34?,35?,37?,38-,39-,40-;/m1./s1 |

InChI-Schlüssel |

AWMFUEJKWXESNL-GBQRSFEUSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Isomerische SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Kanonische SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

3521-62-8 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Eromycin Erythromycin Estolate Erythromycin Propionate Dodecyl Sulfate Erythromycin Propionate Lauryl Sulfate Erythromycin Propionate Monododecyl Sulfate Estolate, Erythromycin Ilosone Lauromicina |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of erythromycin estolate?

A1: this compound, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]

Q2: How does this compound affect inflammation in asthma patients?

A2: Research suggests that low-dose this compound can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]

Q4: Are there spectroscopic methods to characterize this compound?

A4: Yes, several spectroscopic techniques can be used for characterization, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify this compound and its metabolites in biological samples. [, , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]

- Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]

Q5: Is this compound compatible with other excipients in pharmaceutical formulations?

A5: Compatibility studies are crucial for developing stable formulations. Research indicates that this compound is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []

Q6: How stable is this compound under various storage conditions?

A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of this compound, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []

Q7: How does the absorption of this compound compare to other erythromycin formulations?

A7: Studies show that this compound exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]

Q8: Does food intake affect the absorption of this compound?

A8: Interestingly, food intake has been shown to enhance the absorption of this compound, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]

Q10: Against which bacteria does this compound show good activity?

A10: this compound demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]

Q11: Are there animal models used to study the efficacy of this compound?

A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of this compound compared to other antibiotics. [, ]

Q12: What are the common mechanisms of resistance to this compound?

A12: Bacteria can develop resistance to this compound through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]

Q13: Is there cross-resistance between this compound and other macrolides?

A13: Yes, cross-resistance can occur between this compound and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]

Q14: Are there any known toxicities associated with this compound?

A14: While generally safe, this compound has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]

Q15: Are there any specific populations where this compound use is cautioned?

A15: this compound is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []

Q16: Are there alternative antibiotics for infections typically treated with this compound?

A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]

Q17: What are the implications of this compound use in terms of environmental impact?

A17: The widespread use of antibiotics, including this compound, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.